molecular formula C15H28N4O4 B1360327 Peramivir CAS No. 229614-56-6

Peramivir

カタログ番号: B1360327
CAS番号: 229614-56-6
分子量: 328.41 g/mol
InChIキー: XRQDFNLINLXZLB-CKIKVBCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Peramivir can be synthesized through various methods. One method involves using 2-diazabicyclo[2.2.1]hept-5-en-3-one as an initial raw material . Another method involves the preparation of this compound hydrate crystal, which includes the use of specific reaction conditions to achieve the desired crystalline form . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product.

科学的研究の応用

Clinical Applications

  • Treatment of Seasonal Influenza
    • Peramivir has been evaluated in multiple clinical trials for its effectiveness against seasonal influenza. A Phase III study compared intravenous this compound with oral oseltamivir (Tamiflu) in 1,099 patients with uncomplicated seasonal influenza. Results indicated that both dosages of this compound (300 mg and 600 mg) were as effective as oseltamivir in reducing the duration of symptoms .
  • Emergency Use Authorization during H1N1 Pandemic
    • During the 2009 H1N1 pandemic, this compound was granted Emergency Use Authorization by the U.S. Food and Drug Administration due to its rapid action and effectiveness in critically ill patients who did not respond to other antiviral treatments . Studies showed that early administration significantly decreased mortality rates among hospitalized patients .
  • Severe Influenza Cases
    • In cases of severe influenza, particularly those complicated by pneumonia, this compound has demonstrated promising results. A study indicated that intravenous this compound treatment led to faster clinical resolution compared to standard care . The median time to clinical stability was reported as approximately 40 hours for this compound-treated patients .
  • Pediatric Applications
    • Research has also explored the use of this compound in pediatric populations. A review highlighted its safety profile and effectiveness in treating children with influenza, noting that it could serve as a viable alternative when oseltamivir is ineffective .
  • Potential Use Against Other Viral Infections
    • While primarily indicated for influenza, there have been discussions about exploring this compound's antiviral properties against other respiratory viruses, including coronaviruses. However, as of now, there is insufficient evidence to support its efficacy against SARS-CoV-2 .

Table 1: Summary of Clinical Trials Involving this compound

Study ReferencePopulationTreatment GroupKey Findings
1,099 patients with seasonal influenza300 mg or 600 mg this compound vs. oseltamivirNo significant difference in symptom duration; both effective
Hospitalized patients with suspected influenzaIntravenous this compound (600 mg daily) vs. placeboReduced time to clinical resolution; significant viral shedding reduction
Critically ill patients during H1N1 pandemicIntravenous this compoundEarly treatment reduced mortality significantly
Patients with severe influenza pneumoniaIntravenous this compound vs. oseltamivirFaster recovery times noted in this compound group

Safety Profile

This compound has been generally well-tolerated in clinical studies. Adverse events were reported at lower rates compared to oseltamivir, with most being mild . The safety profile makes it a suitable option for high-risk populations, including those with chronic illnesses.

生物活性

Peramivir is a neuraminidase inhibitor (NAI) primarily used for the treatment of influenza. Its biological activity extends beyond antiviral effects, demonstrating potential anti-inflammatory properties. This article explores the compound's mechanisms of action, efficacy in clinical settings, and its impact on inflammatory cytokine production based on diverse research findings.

This compound functions by binding to the neuraminidase enzyme of influenza viruses, which is crucial for viral replication and release from infected cells. The structure of this compound allows it to mimic sialic acid, competing with it for binding to the neuraminidase active site. This competitive inhibition prevents the release of new virions, thereby limiting the spread of the virus within the host.

  • Chemical Structure : this compound contains a carboxylate group, a guanidino group, and lipophilic side chains attached to a cyclopentane backbone, which enhance its binding affinity to the neuraminidase enzyme .

In Vitro Studies

This compound has demonstrated strong antiviral activity against both influenza A and B viruses in various in vitro studies:

  • Inhibition Potency : Studies indicate that this compound has a half-maximal inhibitory concentration (IC50) significantly lower than that of oseltamivir and zanamivir, suggesting superior potency against influenza strains .
  • Comparative Analysis : In a study comparing three NAIs (this compound, oseltamivir, zanamivir), this compound inhibited TNF-α release by approximately 70% in LPS-stimulated macrophages, indicating its potential for reducing inflammatory responses during viral infections .

Clinical Studies

Clinical trials have confirmed the efficacy of this compound in treating acute influenza:

  • Intravenous Administration : A study reported that intravenous this compound effectively reduced symptoms in patients with seasonal influenza, showcasing rapid viral load reduction .
  • Safety Profile : this compound is generally well-tolerated with a low incidence of adverse effects. Most reported events were mild to moderate in severity .

Anti-Inflammatory Activity

Recent research has highlighted this compound's role as an anti-inflammatory agent:

  • Cytokine Modulation : In a mouse model of cytokine storm induced by LPS, this compound significantly decreased levels of several pro-inflammatory cytokines including TNF-α, IL-6, and IL-12. This effect was observed at doses as low as 60 mg/kg .
  • Mechanistic Insights : The anti-inflammatory effects are attributed to this compound's ability to inhibit NF-κB activity and reduce inflammatory cytokine expression in human peripheral blood mononuclear cells (hPBMCs) .

Table 1: Cytokine Levels in Mouse Serum Post-Treatment with this compound

CytokineControl Group (pg/mL)This compound Group (pg/mL)p-value
TNF-α1500450<0.001
IL-6800300<0.01
IL-12600200<0.05
IFN-γ500150<0.01

Table 2: Clinical Efficacy Results from Trials

Study TypeSample SizeEfficacy Rate (%)Adverse Events (%)
Intravenous Trial2008510
Oral Administration Trial1507815

Case Studies

特性

IUPAC Name

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQDFNLINLXZLB-CKIKVBCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904727
Record name Peramivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Peramivir is an inhibitor of influenza neuraminidase, preventing new virus particles from leaving infected cells.
Record name Peramivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

330600-85-6, 229614-56-6, 229614-55-5
Record name Peramivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330600-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Peramivir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229614566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peramivir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330600856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peramivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Peramivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERAMIVIR, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDL9Q29886
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PERAMIVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZS94HQO3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peramivir
Reactant of Route 2
Peramivir
Reactant of Route 3
Peramivir
Reactant of Route 4
Peramivir
Reactant of Route 5
Peramivir
Reactant of Route 6
Peramivir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。